Heptafluorobutyric acid

Catalog No.
S539035
CAS No.
375-22-4
M.F
C4HF7O2
C3F7COOH
M. Wt
214.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptafluorobutyric acid

CAS Number

375-22-4

Product Name

Heptafluorobutyric acid

IUPAC Name

2,2,3,3,4,4,4-heptafluorobutanoic acid

Molecular Formula

C4HF7O2
C3F7COOH

Molecular Weight

214.04 g/mol

InChI

InChI=1S/C4HF7O2/c5-2(6,1(12)13)3(7,8)4(9,10)11/h(H,12,13)

InChI Key

YPJUNDFVDDCYIH-UHFFFAOYSA-N

SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

heptafluorobutyric acid, perfluorobutanoic acid, perfluorobutyrate, perfluorobutyric acid, perfluorobutyric acid, potassium salt, perfluorobutyric acid, silver (1+) salt, perfluorobutyric acid, sodium salt

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O

Description

The exact mass of the compound Heptafluorobutyric acid is 213.99 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 820. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Fluorinated - Fluorocarbons - Supplementary Records. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Solvent and Reference Standard

  • Solvent

    Due to its high stability, non-flammability, and unique solvent properties, HFBA is employed in various scientific studies. It can dissolve nonpolar and polar compounds, making it useful in analytical chemistry and material science research [].

  • Reference Standard

    HFBA's well-defined structure and properties make it a valuable reference standard in environmental and biological studies. Researchers use it to calibrate instruments for detecting PFAS in water, soil, and biological samples [].

Toxicology and Environmental Fate Studies

  • Toxicology Research

    Given concerns about potential health risks associated with PFAS exposure, HFBA is being investigated to understand its toxicological properties. These studies examine how HFBA interacts with living organisms and potential negative effects [].

  • Environmental Fate Studies

    Scientists are studying how HFBA behaves in the environment. This research focuses on factors like persistence, degradation, and potential for bioaccumulation in plants and animals [].

Heptafluorobutyric acid is a perfluorinated carboxylic acid with the chemical formula C₄HF₇O₂ and a molecular weight of 214.04 g/mol. This compound is characterized by its clear, colorless to faintly yellow liquid form and is known for its strong acidity, with a pH of approximately 1 in water at 20°C. It is miscible in water and exhibits light sensitivity, making it important in various analytical chemistry applications, particularly in high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) .

, primarily due to its acidic nature. It can react with alcohols, amines, and phenols to form esters and amides, respectively. The compound can also undergo hydrolysis under basic conditions, leading to the formation of heptafluorobutyrate salts. Additionally, it can be converted into heptafluorobutyric anhydride through dehydration reactions involving phosphorous pentoxide .

Heptafluorobutyric acid can be synthesized through several methods:

  • Electrofluorination: This method involves the electrochemical fluorination of butyric acid or its derivatives.
  • Reaction with Fluorinating Agents: The acid can be produced by reacting butyryl chloride with silver fluoride or through the action of phosphorous pentachloride on butyric acid .
  • Hydrolysis of Esters: Heptafluorobutyric esters can undergo hydrolysis to yield the free acid under acidic or basic conditions.

Heptafluorobutyric acid is utilized in various fields:

  • Analytical Chemistry: It serves as an ion-pairing reagent in HPLC, enhancing selectivity during the analysis of biomolecules such as peptides and proteins .
  • Material Science: Recent studies have explored its use in surface modification techniques for lithium metal anodes in batteries, improving cycle stability by creating a protective interface .
  • Drug Testing: The compound is employed in confirming drugs of abuse due to its reactivity with various organic compounds .

Interaction studies involving heptafluorobutyric acid primarily focus on its role as an ion-pairing agent in chromatography. Its ability to maintain protonation of acidic groups on biomolecules allows for better interaction with organic solvents during reverse-phase chromatography. Additionally, studies have demonstrated that it can effectively modify surfaces to enhance lithium deposition uniformity in battery applications .

Heptafluorobutyric acid shares similarities with other perfluorinated carboxylic acids. Below is a comparison highlighting its unique features:

Compound NameChemical FormulaUnique Features
Perfluorobutanoic AcidC₃F₇CO₂HShorter carbon chain; used in various industrial applications.
Trifluoroacetic AcidC₂F₃CO₂HStronger acidity; widely used as an ion-pairing agent but less hydrophobic than heptafluorobutyric acid.
Perfluorohexanoic AcidC₅F₁₁CO₂HLonger carbon chain; associated with environmental concerns due to persistence.

Heptafluorobutyric acid stands out due to its longer carbon chain compared to trifluoroacetic acid, which enhances its hydrophobic characteristics and makes it more suitable for specific analytical applications involving hydrophobic samples .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Colorless liquid with an unpleasant odor; [MSDSonline]

XLogP3

2.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

213.98647640 g/mol

Monoisotopic Mass

213.98647640 g/mol

Boiling Point

121.0 °C

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

-17.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12VHZ8L29I

Related CAS

2218-54-4 (hydrochloride salt)
3794-64-7 (silver(1+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 168 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 168 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 167 of 168 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (71.26%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

6.37 mmHg

Pictograms

Corrosive

Other CAS

375-22-4

Wikipedia

Perfluorobutanoic_acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)

General Manufacturing Information

Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-: ACTIVE

Dates

Modify: 2023-08-15
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3: Seiler N, Werner G, Fischer HA, von Bernd Knötgen M, Hinz H. [Relationships between polyamines and nucleic acids. I. Influence of food deprivation, phenobarbital and perfluorobutyric acid on the nucleic acid, spermine and spermidine content of mouse liver]. Hoppe Seylers Z Physiol Chem. 1969 Jun;350(6):676-82. German. PubMed PMID: 5799706.
4: Xie W, Qin X, Teraoka I, Gross RA. Comparison of retention behavior of oligolysine and oligoarginine in ion-pairing chromatography using heptafluorobutyric acid. Anal Bioanal Chem. 2013 Dec;405(30):9739-46. doi: 10.1007/s00216-013-7397-9. Epub 2013 Oct 10. PubMed PMID: 24114467.
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